molecular formula C18H10F5O2P B1587753 Pentafluorophenyl diphenylphosphinate CAS No. 138687-69-1

Pentafluorophenyl diphenylphosphinate

Cat. No.: B1587753
CAS No.: 138687-69-1
M. Wt: 384.2 g/mol
InChI Key: OOWSDKUFKGVADH-UHFFFAOYSA-N
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Description

Pentafluorophenyl diphenylphosphinate is a chemical compound with the molecular formula C18H10F5O2P. It is commonly used as a reagent in organic synthesis, particularly in the formation of amide bonds without racemization. This compound is known for its high efficiency and selectivity in various chemical reactions, making it a valuable tool in both academic and industrial research .

Preparation Methods

Pentafluorophenyl diphenylphosphinate can be synthesized through a reaction between diphenylphosphinic chloride and pentafluorophenol in the presence of imidazole . The reaction typically involves mixing the reactants in an appropriate solvent under controlled temperature conditions to ensure high yield and purity. Industrial production methods may involve scaling up this reaction with optimized parameters to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Pentafluorophenyl diphenylphosphinate is primarily used as a coupling reagent in the synthesis of peptides by both solid-phase and solution-phase reactions . It facilitates the formation of amide bonds without causing racemization, which is crucial for maintaining the optical purity of the synthesized peptides. Common reagents used in these reactions include imidazole and various solvents. The major products formed from these reactions are dipeptides and other peptide derivatives with high yields and good optical purity .

Mechanism of Action

The mechanism of action of pentafluorophenyl diphenylphosphinate involves its role as a coupling reagent in amide bond formation. It activates the carboxyl group of one reactant, facilitating its reaction with the amino group of another reactant to form an amide bond. This process occurs without racemization, preserving the optical purity of the resulting product . The molecular targets and pathways involved in this mechanism are primarily related to the activation and stabilization of the reactants during the coupling reaction.

Comparison with Similar Compounds

Pentafluorophenyl diphenylphosphinate is unique in its ability to facilitate amide bond formation without racemization, which sets it apart from other coupling reagents. Similar compounds include:

This compound’s high efficiency, selectivity, and ability to maintain optical purity make it a preferred choice in many synthetic applications.

Properties

IUPAC Name

1-diphenylphosphoryloxy-2,3,4,5,6-pentafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F5O2P/c19-13-14(20)16(22)18(17(23)15(13)21)25-26(24,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWSDKUFKGVADH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F5O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405265
Record name Pentafluorophenyl diphenylphosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138687-69-1
Record name Pentafluorophenyl diphenylphosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentafluorophenyl diphenylphosphinate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Pentafluorophenyl Diphenylphosphinate (FDPP) primarily used for in a research setting?

A1: this compound (FDPP) is a coupling reagent widely employed in peptide chemistry. [, ] Its primary function is to facilitate the formation of amide bonds, which are crucial linkages in peptides and proteins. [, ]

Q2: How does FDPP compare to other commonly used coupling reagents for peptide synthesis?

A2: A comparative study showed that while FDPP effectively mediates dipeptide formation, Benzotriazol-1-yl-oxytris(dimethylamino) phosphonium hexafluorophosphate (BOP) demonstrated superior yields and reduced racemization compared to FDPP, 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), and isobutyl chloroformate (IBCF). []

Q3: Can you provide the molecular formula, weight, and any relevant spectroscopic data for FDPP?

A3: The molecular formula of FDPP is C18H10F5O2P, and its molecular weight is 384.25 g/mol. [] Detailed spectroscopic data, such as NMR or IR spectra, can be found in the original research articles describing its synthesis and characterization. [, , ]

Q4: Has FDPP been used in the synthesis of any natural products, and if so, what advantages did it offer?

A4: Yes, FDPP has proven valuable in the total synthesis of natural products. It played a key role in synthesizing Didemnin B analogs and facilitated the crucial macrocyclization step with improved yields. [] Similarly, it facilitated the macrocyclization step during the asymmetric synthesis of Apratoxin E. []

Q5: Are there any specific storage recommendations for FDPP to maintain its reactivity?

A5: FDPP is susceptible to decomposition upon prolonged exposure to moisture. [] It is recommended to store FDPP in a cool, dry place, preferably under inert atmosphere, to prolong its shelf life and maintain optimal reactivity. []

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